2-Phenyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one
Description
2-Phenyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one is a heterocyclic compound that has garnered interest in the fields of medicinal and synthetic chemistry. This compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15-10-9-14(16(21)18-11-5-2-6-12-18)17-19(15)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVSMWPBTUNLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with a suitable diketone, followed by cyclization to form the pyridazinone ring. The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-Phenyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazine derivatives
Scientific Research Applications
Chemistry: As a versatile intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Phenyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: Known for their anticancer and antimicrobial properties.
Thiazolidin-4-ones: Studied for their potential in cancer therapeutics.
Triazole Derivatives: Widely explored for their biological activities.
Uniqueness
2-Phenyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one stands out due to its unique combination of a pyridazinone core with a piperidine-1-carbonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
